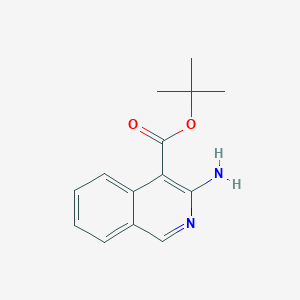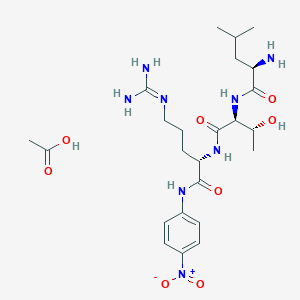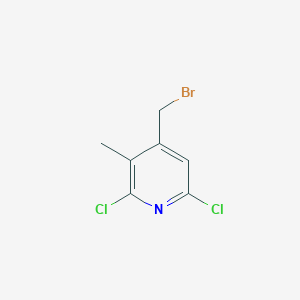
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine typically involves the bromination of 2,6-dichloro-3-methylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method involves mixing the raw material and bromination reagent in a solvent, followed by passing the mixture through a pipeline into a constant-temperature water bath reactor for the reaction under illumination .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyridines.
Applications De Recherche Scientifique
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
- 4-(Bromomethyl)benzoic acid
- 3,4-Bis(bromomethyl)furazan
- 4-(Bromomethyl)coumarin
Comparison: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity compared to other bromomethyl derivatives. For instance, 4-(Bromomethyl)benzoic acid is primarily used in the synthesis of antihypertensive agents, while 3,4-Bis(bromomethyl)furazan is more reactive and used in the synthesis of energetic compounds .
Propriétés
Formule moléculaire |
C7H6BrCl2N |
|---|---|
Poids moléculaire |
254.94 g/mol |
Nom IUPAC |
4-(bromomethyl)-2,6-dichloro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
Clé InChI |
VKKMOGWXQSFIFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1CBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


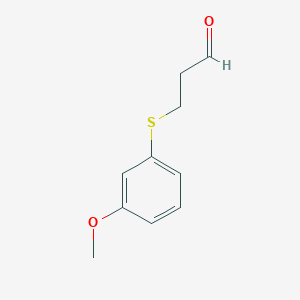
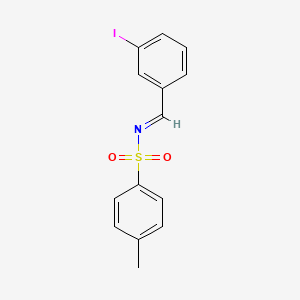
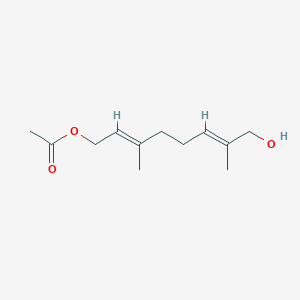
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)


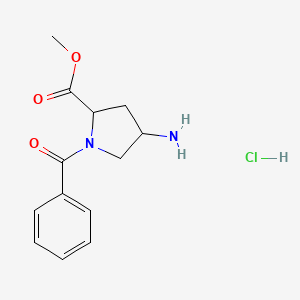
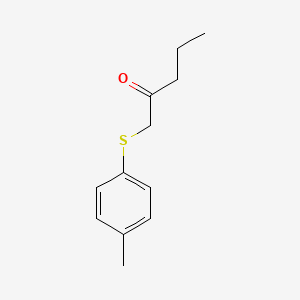
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)


